2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, a sulfur linkage, and a phenylacetamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide involves multiple steps. One common method starts with the preparation of the pteridine core, followed by the introduction of the 4-chlorophenylmethyl group. The sulfur linkage is then established, and finally, the phenylacetamide group is attached. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur linkage or the pteridine core.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace the 4-chlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its antioxidant and immunomodulatory properties.
4-chloro-α-(1-methylethyl)benzeneacetic acid cyano (3-phenoxyphenyl)methyl ester: Used as an insecticide.
2-(4-chlorophenyl)-N-methylacetamide: Explored for its therapeutic potential.
Uniqueness
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-phenylacetamide stands out due to its unique combination of a pteridine core, sulfur linkage, and phenylacetamide group.
Properties
Molecular Formula |
C21H16ClN5O2S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C21H16ClN5O2S/c22-15-8-6-14(7-9-15)12-27-20(29)18-19(24-11-10-23-18)26-21(27)30-13-17(28)25-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,25,28) |
InChI Key |
WSCAXFRFAJSPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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